molecular formula C19H21N3O5 B4523638 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4523638
M. Wt: 371.4 g/mol
InChI Key: SIGDSYHRFMIQME-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms (positions 1 and 2). Its structure includes a 3-methoxyphenyl substituent on the pyridazinone core, an acetyl linker, and a piperidine-4-carboxylic acid moiety. The methoxy group enhances lipophilicity, while the carboxylic acid group improves aqueous solubility, making it a balanced candidate for pharmacological applications .

Key structural features:

  • Pyridazinone core: Central to its reactivity and biological interactions.
  • 3-Methoxyphenyl substituent: Modulates electronic properties and target binding.
  • Piperidine-4-carboxylic acid: Influences pharmacokinetics (e.g., solubility, metabolic stability).

Properties

IUPAC Name

1-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-27-15-4-2-3-14(11-15)16-5-6-17(23)22(20-16)12-18(24)21-9-7-13(8-10-21)19(25)26/h2-6,11,13H,7-10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDSYHRFMIQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Acetylation and Piperidine Ring Formation: The final steps include acetylation reactions followed by the formation of the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyridazinone and acetyl moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of pyridazinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and properties of the target compound with analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Key References
Target Compound : 1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid Pyridazinone 3-Methoxyphenyl, Piperidine-4-carboxylic acid ~375 (estimated) Moderate (polar solvents)
N-(4-Fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 3-Methoxyphenyl, 4-Fluorophenyl acetamide 344.38 High in organic solvents
2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide Pyridazinone 3-Methoxyphenyl, Isopropylphenyl acetamide 361.4 Low (lipophilic)
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 3-Methoxyphenyl, Chloro-dimethoxyphenyl acetamide ~400 (estimated) Moderate
Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate Pyridazinone Piperidine-4-carboxylate ester, Thioether linker ~420 (estimated) Low (ester group)

Key Observations :

  • The target compound is distinguished by its piperidine-4-carboxylic acid group , which enhances solubility compared to acetamide derivatives (e.g., ) and ester-containing analogs (e.g., ) .
  • Fluorine or chlorine substituents (e.g., ) increase lipophilicity but may reduce metabolic stability compared to methoxy groups .
Anti-Inflammatory and Analgesic Activity
  • Target Compound : The carboxylic acid group may facilitate interactions with anti-inflammatory targets (e.g., COX-2) via hydrogen bonding, similar to piperidine-based anti-inflammatory agents .
  • N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide : Showed promise in modulating inflammatory pathways, likely due to chloro and methoxy substituents .
Enzyme Inhibition
  • Pyridazinone-Piperidine Hybrids: Piperidine derivatives (e.g., ) often target enzymes like PDE4 or kinases, suggesting the target compound may share similar mechanisms .
  • Acetamide Analogs : Compounds like N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide act as PDE4 inhibitors, indicating structural flexibility for enzyme binding .

Biological Activity

1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid (CAS Number: 1246072-28-5) is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a piperidine ring, a pyridazinone core, and a methoxyphenyl group, suggesting diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O5
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 1246072-28-5

The structural composition of the compound is critical for its interaction with biological targets. The presence of functional groups such as the methoxyphenyl and piperidine moieties may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms have been proposed based on existing studies:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes implicated in disease pathways, potentially affecting tumor growth and cell proliferation.
  • Receptor Interaction : It may bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways related to neuroprotection and inflammation.
  • Induction of Apoptosis : Preliminary studies suggest that derivatives containing similar structural motifs can induce apoptosis in cancer cells, leading to cell cycle arrest .

Antitumor Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, studies on piperidine-based derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and others .

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.5Apoptosis induction
Compound BMCF-70.7Cell cycle arrest

Antifungal Activity

In a study focused on antifungal properties against Candida auris, derivatives of piperidine demonstrated MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity. The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic pathways .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Piperidine Derivatives :
    • Objective: To evaluate the antifungal efficacy against C. auris.
    • Findings: Compounds induced significant cell death and disrupted membrane integrity.
    • Conclusion: Potential for development as novel antifungal agents.
  • Antitumor Research :
    • Objective: Assess the cytotoxicity of piperidine-based HDAC inhibitors.
    • Findings: Notable reduction in cell viability in treated cancer cells.
    • Conclusion: Suggests potential for therapeutic use in oncology.

Q & A

Q. Key Considerations :

  • Catalyst selection (HCl vs. H2SO4) impacts regioselectivity in pyridazinone functionalization .
  • Solvent polarity affects coupling efficiency; DMF outperforms THF in retaining stereochemical integrity .

How is structural integrity confirmed for this compound, and what analytical methods are most reliable?

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry of the pyridazinone core (δ 6.8–7.2 ppm for aromatic protons) and acetyl-piperidine linkage (δ 3.1–3.5 ppm for piperidine protons) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm<sup>-1</sup> for pyridazinone and carboxylic acid) .
  • LCMS : Monitor molecular ion peaks ([M+H]<sup>+</sup> ~429 m/z) and rule out side products like deacetylated analogs .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve ambiguity in overlapping proton signals, especially near the methoxyphenyl group .

What biological activities have been reported for structurally analogous compounds?

Basic Research Question

  • Antimicrobial Activity : Pyridazinone-piperidine hybrids inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of membrane integrity, as shown in disk diffusion assays .
  • Anticancer Potential : Analogous pyridazinone derivatives (e.g., FMPPP) induce autophagy in prostate cancer cells (IC50: 12 µM) by inhibiting mTOR/p70S6K pathways .

Advanced Research Gap : No direct data exists for this compound’s activity; prioritize in vitro screening against Gram-positive pathogens and cancer cell lines (e.g., PC3, MCF-7) .

How do substituents on the pyridazinone and piperidine moieties influence pharmacological activity?

Advanced Research Question

  • Pyridazinone Modifications :
    • Methoxy groups at position 3 enhance solubility but reduce metabolic stability .
    • Fluorine substitution (e.g., 2-fluoro-4-methoxyphenyl) increases target binding affinity in kinase assays .
  • Piperidine Modifications :
    • Carboxylic acid at position 4 improves water solubility and facilitates salt formation (e.g., sodium salts for parenteral formulations) .
    • Methylation at position 2 of piperidine reduces CNS penetration, minimizing off-target effects in neurotransmitter reuptake assays .

Q. Mitigation Protocol :

Pre-dry solvents (DMF over CaH2).

Monitor reaction temperature with an external probe.

Use TLC (silica, ethyl acetate/hexane) to track intermediate formation .

How can in vivo pharmacokinetic studies be designed for this compound?

Advanced Research Question

  • Dosing : Administer orally (5–10 mg/kg) or intravenously (2 mg/kg) in rodent models, using carboxymethylcellulose as a vehicle .
  • Analytical Method : Quantify plasma concentrations via HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/0.1% TFA mobile phase .
  • Metabolite ID : Use LC-HRMS to detect glucuronidated or oxidized metabolites in liver microsomes .

Challenge : Low oral bioavailability due to carboxylic acid ionization; consider prodrug strategies (e.g., ethyl ester derivatives) .

What computational tools predict the binding mode of this compound to biological targets?

Advanced Research Question

  • Docking : Use AutoDock Vina to model interactions with mTOR (PDB: 4JSV) or bacterial dihydrofolate reductase (PDB: 3FRA) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperidine-carboxylic acid interactions with ATP-binding pockets .

Validation : Compare predicted binding energies with experimental IC50 values from enzymatic assays .

How can synthetic byproducts be characterized and minimized?

Advanced Research Question

  • Common Byproducts :
    • Deacetylated pyridazinone (due to hydrolysis).
    • Diastereomeric piperidine adducts (from racemization during coupling) .
  • Characterization : Use preparative HPLC to isolate byproducts, followed by HRMS and 2D NMR .
  • Mitigation :
    • Reduce reaction time for acid-sensitive steps.
    • Add chiral auxiliaries (e.g., L-proline) to suppress racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

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